

Aacba dosage and administration guidelines

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Compound of Interest

Compound Name: Aacba

Cat. No.: B13401547

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Application Notes and Protocols: Aacba

Compound: **Aacba** (4-(7-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxamide)

Molecular Formula: C₁₄H₁₅FN₄O₂ Molecular Weight: 290.29 g/mol Mechanism of Action: **Aacba** is a potent and selective ATP-competitive inhibitor of the fictitious serine/threonine kinase, "Tumor Proliferation Kinase" (TPK1). Inhibition of TPK1 disrupts the downstream "RAS-MEK-ERK" signaling pathway, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

In Vitro Efficacy and Pharmacokinetic Profile

Aacba has been characterized across various in vitro assays to determine its efficacy, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of **Aacba**

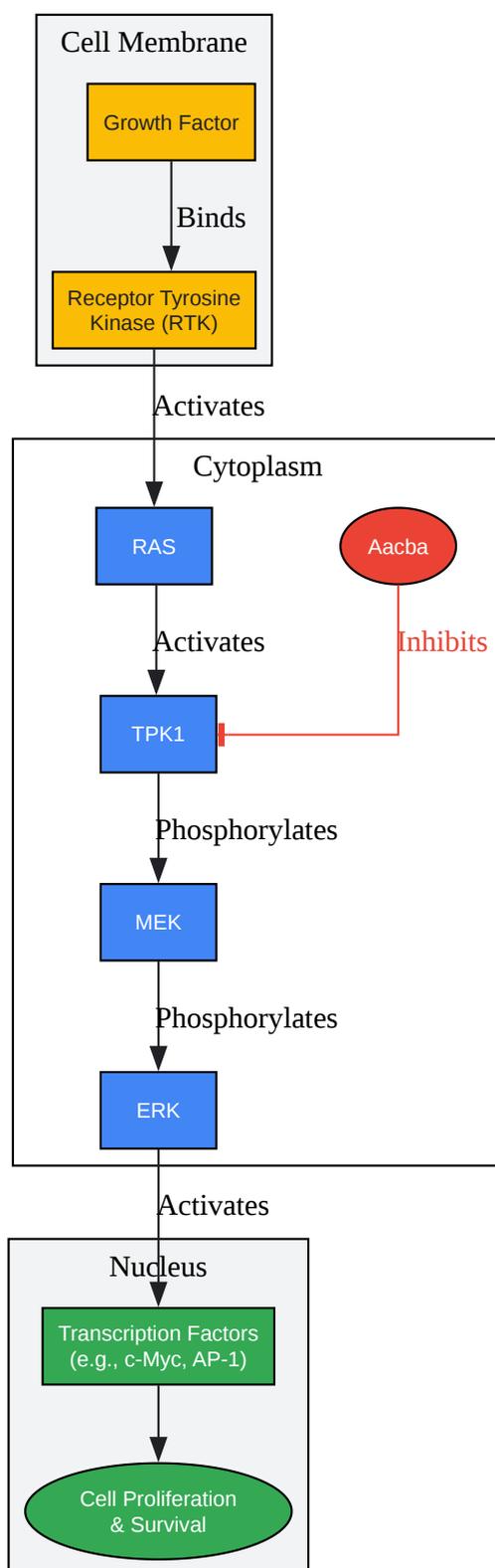
Assay Type	Cell Line / Target	IC ₅₀ / K _i Value
Potency	TPK1 Enzymatic Assay	5.2 nM (K _i)
HT-29 (Colon Cancer) Cell Viability	25.8 nM (IC ₅₀)	
A549 (Lung Cancer) Cell Viability	42.1 nM (IC ₅₀)	
MCF-7 (Breast Cancer) Cell Viability	78.5 nM (IC ₅₀)	
Selectivity	TPK2 Enzymatic Assay	1,250 nM (K _i)
PI3K Enzymatic Assay	> 10,000 nM (K _i)	
MAPK Enzymatic Assay	> 10,000 nM (K _i)	

Table 2: Summary of In Vitro ADME & Pharmacokinetic Properties

Parameter	Species	Value
Solubility	PBS (pH 7.4)	152 μM
Plasma Protein Binding	Human	92.5%
Mouse	88.1%	
Metabolic Stability	Human Liver Microsomes (T _{1/2})	45 min
Mouse Liver Microsomes (T _{1/2})	28 min	
Oral Bioavailability	Mouse	35%

Signaling Pathway

Aacba exerts its effect by inhibiting the TPK1 kinase, a critical component of the RAS-MEK-ERK signaling cascade. The diagram below illustrates the proposed mechanism of action.



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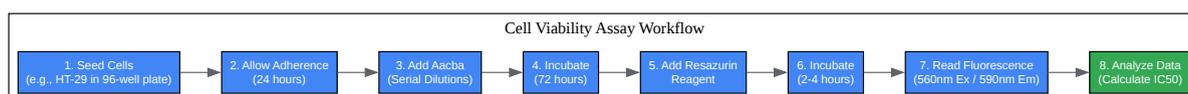
Caption: **Aacba** inhibits TPK1, blocking the downstream RAS-MEK-ERK signaling pathway.

Experimental Protocols

Protocol: Cell Viability (IC₅₀ Determination)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of **Aacba** using a resazurin-based fluorescence assay.

Workflow Diagram:



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Caption: Workflow for determining the IC₅₀ of **Aacba** in cancer cell lines.

Materials:

- Cancer cell line (e.g., HT-29)
- Complete growth medium (e.g., McCoy's 5A with 10% FBS)
- **Aacba** stock solution (10 mM in DMSO)
- 96-well clear-bottom black plates
- Resazurin sodium salt solution (e.g., PrestoBlue™)
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Fluorescence plate reader

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 μ L of complete growth medium into a 96-well plate. Leave wells on the outer edges filled with PBS to minimize evaporation.
- Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
- Compound Addition:
 - Prepare a serial dilution series of **Aacba** in complete growth medium from the 10 mM DMSO stock. A typical 10-point, 3-fold dilution series might range from 10 μ M to 0.5 nM.
 - Include "vehicle control" (DMSO only) and "no treatment" controls.
 - Carefully remove the medium from the cells and add 100 μ L of the diluted **Aacba** solutions to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- Resazurin Addition: Add 10 μ L of resazurin reagent to each well.
- Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
- Fluorescence Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- Data Analysis:
 - Subtract the background fluorescence (media-only wells).
 - Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
 - Plot the normalized viability (%) against the log concentration of **Aacba** and fit a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Western Blot for TPK1 Pathway Inhibition

This protocol describes how to assess the inhibitory effect of **Aacba** on the TPK1 pathway by measuring the phosphorylation level of its downstream target, MEK.

Materials:

- Cancer cell line (e.g., HT-29)
- 6-well plates
- **Aacba** stock solution (10 mM in DMSO)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-MEK (p-MEK), anti-total-MEK (t-MEK), anti-GAPDH
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Culture and Treatment:** Seed 1×10^6 HT-29 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of **Aacba** (e.g., 0, 10, 50, 250 nM) for 4 hours.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them by adding 150 μ L of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on

ice for 30 minutes.

- Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibody (e.g., anti-p-MEK, 1:1000 dilution) overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing: To analyze total MEK and GAPDH (loading control), strip the membrane and re-probe with the respective primary antibodies.
- Analysis: Quantify band intensity using software like ImageJ. Normalize the p-MEK signal to the t-MEK signal to determine the extent of pathway inhibition.
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